15-epi-Travoprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-epi-Travoprost is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue. It is a selective FP prostanoid receptor agonist used primarily in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension .
Preparation Methods
The synthesis of 15-epi-Travoprost involves several steps. One common method includes the stereoselective reduction of a precursor compound, followed by the reduction of a lactone group, removal of a protecting group, and transformation via a Wittig reaction into the desired acid, which is then esterified . Industrial production methods often utilize CBS-oxazaborolidine and catecholborane for the reduction of the 15-oxo group .
Chemical Reactions Analysis
15-epi-Travoprost undergoes various chemical reactions, including:
Oxidation: The 15-hydroxyl moiety can be oxidized.
Reduction: The 13, 14 double bond can be reduced.
Substitution: The compound can undergo substitution reactions at various positions.
Common reagents used in these reactions include oxidizing agents for the hydroxyl group and reducing agents for the double bond. Major products formed from these reactions include inactive metabolites via beta-oxidation of the carboxylic acid chain .
Scientific Research Applications
15-epi-Travoprost has several scientific research applications:
Chemistry: Used as a reference material in analytical standards.
Biology: Studied for its effects on prostanoid receptors.
Medicine: Primarily used in ophthalmology for reducing intraocular pressure in glaucoma patients.
Industry: Utilized in the development of intraocular implants for sustained drug delivery.
Mechanism of Action
15-epi-Travoprost is a prodrug that, upon administration, is absorbed through the cornea and hydrolyzed to its active metabolite, travoprost free acid. This active form acts as an agonist at the prostaglandin F receptor, increasing the outflow of aqueous fluid from the eye and thus lowering intraocular pressure .
Comparison with Similar Compounds
15-epi-Travoprost is similar to other prostaglandin analogues such as tafluprost and latanoprost. it demonstrates full agonism and high selectivity at the prostanoid receptor, reporting higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects . Other similar compounds include bimatoprost and latanoprost .
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870047 |
Source
|
Record name | Propan-2-yl 7-(3,5-dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.